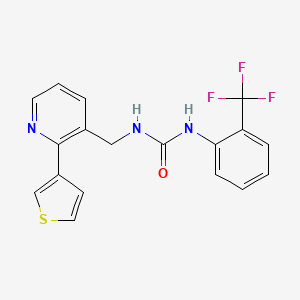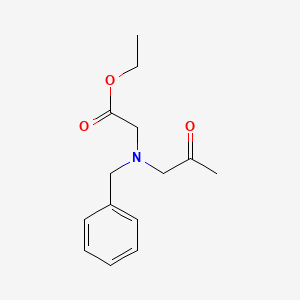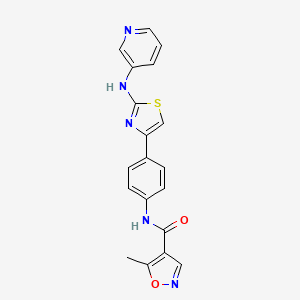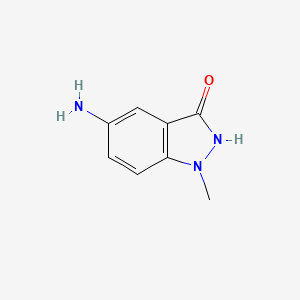![molecular formula C18H21N3O4S2 B2632650 N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-18-5](/img/structure/B2632650.png)
N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound known for its significant chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide generally involves a multi-step process:
Formation of the pyrazole ring: : Starting from a suitable hydrazine derivative and an appropriate β-keto ester, the pyrazole ring is formed.
Introduction of the methanesulfonyl group: : This step typically involves the reaction of the pyrazole with methanesulfonyl chloride in the presence of a base.
Coupling with the phenyl group: : The phenyl group is introduced via a cross-coupling reaction, often utilizing Suzuki or Stille coupling methods under specific reaction conditions.
Industrial Production Methods
Industrial production may leverage continuous flow reactors to optimize the yield and purity of the compound. Specific catalysts and solvents are employed to facilitate each reaction step while ensuring scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are common, particularly at positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogenating agents like bromine for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Corresponding sulfoxide or sulfone derivatives.
Reduction: : Alcohol or amine derivatives.
Substitution: : Halogenated derivatives of the compound.
Scientific Research Applications
N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a broad range of applications in scientific research:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : Potential use in studying enzyme inhibition and receptor binding.
Medicine: : Investigated for its anti-inflammatory and anticancer properties.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
Mechanism
The compound's mechanism of action often involves interacting with specific molecular targets such as enzymes or receptors. Its methanesulfonyl group may form covalent bonds with active site residues in enzymes, leading to inhibition.
Molecular Targets and Pathways
Enzymes: : Proteases and kinases are common targets.
Pathways: : Signal transduction pathways modulated by the compound can lead to altered cell function, which is valuable in therapeutic contexts.
Comparison with Similar Compounds
When compared with similar compounds, N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique structure and reactivity.
Similar Compounds
Sulfonamides: : Known for their antibacterial properties.
Pyrazoles: : Common in anti-inflammatory drugs.
Phenyl derivatives: : Widely studied for their versatile chemical properties.
Its distinct combination of the pyrazole core, methanesulfonyl, and phenyl groups contributes to its exceptional properties and broad application spectrum.
Properties
IUPAC Name |
N-[4-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-6-4-5-7-16(13)18-12-17(19-21(18)27(3,24)25)14-8-10-15(11-9-14)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVILKXCNIXJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2632568.png)

![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2632570.png)
![2-(4-chlorophenoxy)-2-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2632571.png)
![(E)-N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2632572.png)


![2-chloro-N-[(3-methyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2632576.png)
![1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2632577.png)
![[1-(Trifluoromethyl)cyclopropyl]methanethiol](/img/structure/B2632578.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B2632580.png)
![2-(2-methoxyphenyl)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2632583.png)

![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2632589.png)
